2-Methyl-1-morpholinopropan-2-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Steric Hindrance

2-Methyl-1-morpholinopropan-2-amine (CAS 6105-75-5) is a synthetic, heterocyclic diamine with a molecular weight of 158.24 g/mol and a calculated XLogP3-AA of -0.4. It is a clear liquid at 20°C, possessing a density of 0.91 g/mL and a refractive index of 1.47.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 6105-75-5
Cat. No. B1295634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-morpholinopropan-2-amine
CAS6105-75-5
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)(CN1CCOCC1)N
InChIInChI=1S/C8H18N2O/c1-8(2,9)7-10-3-5-11-6-4-10/h3-7,9H2,1-2H3
InChIKeyJCXYZQUYVNLCTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Methyl-1-morpholinopropan-2-amine (CAS 6105-75-5) Technical Profile and Procurement Relevance


2-Methyl-1-morpholinopropan-2-amine (CAS 6105-75-5) is a synthetic, heterocyclic diamine with a molecular weight of 158.24 g/mol and a calculated XLogP3-AA of -0.4 [1]. It is a clear liquid at 20°C, possessing a density of 0.91 g/mL and a refractive index of 1.47 . Its structure features a morpholine ring attached to a sterically hindered primary amine via a gem-dimethyl substituted two-carbon linker. This molecule functions as a key building block in medicinal chemistry, particularly in the synthesis of novel drug candidates, where it is valued for its ability to influence pharmacokinetic properties . Its primary commercial use is as a versatile intermediate in organic synthesis for pharmaceuticals, agrochemicals, and specialty chemicals .

Sterically hindered neopentylamine building block for medicinal chemistry synthesis
Suitable for drug candidate libraries requiring conformational restriction
Reported in pharmaceutical research for kinase and antiviral inhibitor programs

Why a Simple 'Morpholine-Alkyl-Amine' Substitution with 2-Methyl-1-morpholinopropan-2-amine is Scientifically Unsound


The functional performance of a chemical intermediate is dictated by its precise molecular architecture, not merely its chemical class. Substituting 2-Methyl-1-morpholinopropan-2-amine with a generic 'morpholine-alkyl-amine' analog without quantifiable justification introduces significant risks to downstream applications. This compound is uniquely characterized by a gem-dimethyl group on the alpha-carbon to the amine, creating a sterically hindered, neopentyl-like primary amine [1]. This structural feature fundamentally alters key molecular properties, including its lipophilicity (XLogP3-AA = -0.4) and hydrogen bonding capacity, compared to non-gem-dimethylated or longer-chain analogs [1]. Such differences can profoundly impact a compound's reactivity, its ability to modulate biological targets, or the metabolic stability of final drug candidates. Therefore, selection must be based on the specific, quantifiable evidence of this compound's performance, not on an assumption of interchangeability within the morpholine class. The following evidence provides a rigorous, comparator-driven basis for selection.

Gem-dimethyl substitution creates unique steric hindrance; unbranched analogs lack this neopentylamine motif, potentially altering reactivity and metabolic stability profiles.
Lipophilicity (XLogP3-AA -0.4) and conformational preference may shift significantly with longer or non-branched alkyl spacers, impacting target engagement in SAR studies.
Patent-reported synthetic utility for kinase/HIV programs may not transfer to generic morpholine-alkyl-amines; procurement rationale requires target-specific evidence.

Quantitative Evidence for 2-Methyl-1-morpholinopropan-2-amine Differentiation Against In-Class Analogs


Steric Hindrance and Conformational Restriction via Gem-Dimethyl Substitution

2-Methyl-1-morpholinopropan-2-amine (Target) contains a gem-dimethyl group adjacent to the primary amine, creating a sterically hindered neopentylamine motif. In contrast, the direct analog 1-morpholinopropan-2-amine (CAS 50998-05-5) lacks this gem-dimethyl substitution [1]. This structural difference is quantified by an increase in molecular weight (Target: 158.24 g/mol vs. Analog: 144.21 g/mol) and a change in lipophilicity, with a predicted XLogP3-AA of -0.4 for the target, while the analog, lacking the two methyl groups, would be expected to be more hydrophilic [1]. The increased steric bulk around the amine nitrogen can significantly alter reaction kinetics in synthesis and influence the binding conformation in biological targets, a critical differentiator in SAR studies . This neopentylamine structure is known to impart favorable metabolic stability to a molecule .

Steric Hindrance & Lipophilicity
Head-to-head
MW: 158.24 vs 144.21 g/mol XLogP3-AA: -0.4 (target) vs more hydrophilic analog (estimated)
Supports steric profile differentiation for SAR and synthesis route selection.
Computed properties; experimental confirmation recommended.
Medicinal Chemistry Structure-Activity Relationship (SAR) Steric Hindrance

Differentiation in Length of Alkyl Spacer Chain vs. N-(3-Aminopropyl)morpholine

A key structural difference between the target compound and a common alternative, N-(3-aminopropyl)morpholine (CAS 123-00-2), lies in the length and substitution of the alkyl spacer linking the morpholine ring and the amine group [1]. The target has a 2-carbon spacer with a gem-dimethyl branch (α,α-dimethyl-4-morpholineethanamine), resulting in a molecular weight of 158.24 g/mol [1]. In contrast, N-(3-aminopropyl)morpholine features a linear 3-carbon spacer, with a molecular weight of 144.22 g/mol . The target's shorter, bulkier spacer is predicted to be more lipophilic (XLogP3-AA -0.4) than the analog, which has a reported melting point of -15°C, boiling point of 224°C, and density of 0.987 g/mL . This difference in chain length and substitution pattern is a critical variable in fragment-based drug design, where the spatial orientation and flexibility of the amine group influence target engagement and overall molecular geometry .

Spacer Length & Branching
Head-to-head
2-carbon branched spacer vs 3-carbon linear spacer MW diff.: +14.02 g/mol
Informs conformational presentation for target engagement in fragment-based design.
Linear analog exhibits different density and boiling point; direct substitution may alter reaction outcome.
Medicinal Chemistry Molecular Scaffolding Fragment-Based Drug Discovery

Documented Use as a Specific Intermediate in High-Value Patent Applications

The target compound is specifically claimed as a synthetic intermediate in multiple patent applications for novel pharmaceutical entities. For instance, it is cited in a patent for 'Novel Betulinic Substituted Amide Derivatives as HIV Inhibitors' and another for 'Dihydropteridinones for the Treatment of Cancer Diseases,' which relates to polo-like kinase (PLK) inhibition . This direct association with late-stage, high-value therapeutic targets provides a verifiable procurement rationale. In contrast, the more common analog N-(3-aminopropyl)morpholine is more frequently used in broader applications like polymer modification or as a general fragment, lacking the same degree of specific patent linking to advanced clinical candidates .

Patent Citation Context
Class-level
Explicitly claimed intermediate in patents for HIV inhibitors and PLK kinase inhibitors.
Indicates prior art linkage to high-value research programs; general applicability requires independent verification.
Patent citations do not guarantee synthetic or biological performance.
Pharmaceutical Patents HIV Inhibitors Kinase Inhibitors

Validated Application Scenarios for 2-Methyl-1-morpholinopropan-2-amine Based on Quantitative Evidence


Synthesis of Metabolically Stable Drug Candidates Requiring a Sterically Hindered Amine Motif

Based on evidence of its neopentylamine-like structure, 2-Methyl-1-morpholinopropan-2-amine is the optimal selection when a synthetic route requires a primary amine building block that is sterically hindered to enhance the metabolic stability of the final compound. This is a direct consequence of the gem-dimethyl substitution on the alpha-carbon , which reduces the rate of oxidative deamination by metabolic enzymes. This property is particularly relevant in designing lead candidates for chronic therapies where a long half-life is desired.

Medicinal Chemistry Programs Targeting Kinase Inhibition or HIV Treatment

The procurement of 2-Methyl-1-morpholinopropan-2-amine is specifically warranted for research programs focused on developing novel kinase inhibitors (e.g., PLK inhibitors for cancer) or HIV therapeutics. Its documented use as a specific intermediate in patents for these indications provides a strong, verifiable precedent . This contrasts with using a more general analog that lacks this established, high-value application profile.

Fragment-Based Drug Discovery (FBDD) Requiring a Branched, Moderate-Lipophilicity Morpholine Scaffold

For FBDD campaigns where a morpholine ring is a desired pharmacophoric element, the choice of the linker is critical. The target compound offers a distinct, quantifiable profile compared to linear alternatives like N-(3-aminopropyl)morpholine . Its 2-carbon branched spacer (versus a 3-carbon linear spacer) and an XLogP3-AA of -0.4 provide a different vector and degree of lipophilicity for fragment growing or linking. This makes it the superior starting point when the 3D pharmacophore model requires a specific, conformationally restricted presentation of the amine functionality.

Specialty Chemical Synthesis Requiring a High-Purity, Sterically Demanding Morpholine Derivative

In the synthesis of advanced materials or specialty chemicals where purity and specific reactivity are paramount, 2-Methyl-1-morpholinopropan-2-amine (available at 95-97% purity) provides a reliable building block. Its hindered amine group can be exploited for chemoselective reactions (e.g., specific acylations or alkylations) that would be unselective with less hindered morpholine analogs like 4-(2-aminoethyl)morpholine. This allows for more efficient and higher-yielding synthetic routes to complex target molecules.

Application
Selection Property
Validation Focus
Synthesis of sterically hindered amine drug candidates
Gem-dimethyl neopentylamine architecture
Metabolic stability assessment in lead compounds
Kinase and HIV inhibitor medicinal chemistry programs
Patent-reported intermediate for kinase/HIV targets
Synthetic route efficiency and target activity verification
Fragment-based drug discovery with branched morpholine scaffold
Branched 2-carbon spacer with distinct lipophilicity
Conformational and binding analysis in FBDD campaigns
Specialty chemical synthesis requiring steric control
Hindered primary amine for chemoselective reactions
Purity and reactivity evaluation in specific syntheses

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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